molecular formula C12H6Cl5NO3S B14599186 Pyridine, 2-[[(pentachlorophenyl)methyl]sulfonyl]-, 1-oxide CAS No. 60264-26-8

Pyridine, 2-[[(pentachlorophenyl)methyl]sulfonyl]-, 1-oxide

Cat. No.: B14599186
CAS No.: 60264-26-8
M. Wt: 421.5 g/mol
InChI Key: BSBYBBFFYJHYON-UHFFFAOYSA-N
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Description

Pyridine, 2-[[(pentachlorophenyl)methyl]sulfonyl]-, 1-oxide is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pentachlorophenyl group attached to a sulfonyl moiety, which is further connected to a pyridine ring with an oxide group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyridine, 2-[[(pentachlorophenyl)methyl]sulfonyl]-, 1-oxide typically involves the reaction of pentachlorobenzyl chloride with pyridine-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The resulting product is then oxidized using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid to form the 1-oxide derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 2-[[(pentachlorophenyl)methyl]sulfonyl]-, 1-oxide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The pentachlorophenyl group can undergo nucleophilic substitution reactions, where one or more chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, sulfonyl compounds, and oxidized or reduced forms of the original compound.

Scientific Research Applications

Pyridine, 2-[[(pentachlorophenyl)methyl]sulfonyl]-, 1-oxide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of pyridine, 2-[[(pentachlorophenyl)methyl]sulfonyl]-, 1-oxide involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular membranes, affecting their integrity and function. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

    Pentachloropyridine: Another perhalogenated pyridine derivative with similar reactivity.

    Pyridine-2-sulfonyl chloride: A precursor in the synthesis of pyridine, 2-[[(pentachlorophenyl)methyl]sulfonyl]-, 1-oxide.

    Pyridine N-oxide: A simpler pyridine derivative with an oxide group.

Uniqueness

This compound is unique due to the presence of both a pentachlorophenyl group and a sulfonyl moiety, which impart distinct chemical and biological properties

Properties

CAS No.

60264-26-8

Molecular Formula

C12H6Cl5NO3S

Molecular Weight

421.5 g/mol

IUPAC Name

1-oxido-2-[(2,3,4,5,6-pentachlorophenyl)methylsulfonyl]pyridin-1-ium

InChI

InChI=1S/C12H6Cl5NO3S/c13-8-6(9(14)11(16)12(17)10(8)15)5-22(20,21)7-3-1-2-4-18(7)19/h1-4H,5H2

InChI Key

BSBYBBFFYJHYON-UHFFFAOYSA-N

Canonical SMILES

C1=CC=[N+](C(=C1)S(=O)(=O)CC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)[O-]

Origin of Product

United States

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